2-Methylspiro[2.4]heptane-1-carboxamide
Description
2-Methylspiro[2.4]heptane-1-carboxamide is a spirocyclic compound featuring a bicyclic framework with a cyclopropane ring fused to a five-membered ring. The carboxamide group at position 1 and the methyl substituent at position 2 define its structural uniqueness.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-methylspiro[2.4]heptane-2-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-6-7(8(10)11)9(6)4-2-3-5-9/h6-7H,2-5H2,1H3,(H2,10,11) |
InChI Key |
NCIQNCAQOUNKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C12CCCC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylspiro[2.4]heptane-1-carboxamide typically involves the reaction of spiro[2.4]heptane-1-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve steps such as:
Activation of the carboxylic acid: This can be achieved using reagents like thionyl chloride (SOCl2) or carbodiimides.
Amidation: The activated carboxylic acid is then reacted with methylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methylspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted amides or other functionalized derivatives.
Scientific Research Applications
2-Methylspiro[2.4]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their substituents:
Key Observations :
Insights :
- The methyl group in 2-Methylspiro[2.4]heptane-1-carboxamide likely imposes moderate steric effects, comparable to phenyl or thiophene substituents, but may require optimized conditions for high d.r.
- High yields (>80%) are achievable under mild conditions for spiro[2.4]heptane derivatives, suggesting scalability for the target compound .
Spectral and Physicochemical Properties
Comparative NMR and HRMS data highlight substituent-driven shifts:
Trends :
Functional Group Modifications
- Carboxamide vs. Carboxylic Acid : 1-Phenylspiro[2.4]heptane-1-carboxylic acid () lacks the amide group, leading to higher acidity and reduced solubility in organic solvents compared to carboxamides .
- N-Substitution : N-Cyclobutyl and N-cyclopropyl derivatives (–9) show molecular weights of ~180–250 g/mol, with purity ≥98%, indicating robust synthetic protocols for N-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
